molecular formula C26H20FNO4S2 B11678505 4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate

4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate

Cat. No.: B11678505
M. Wt: 493.6 g/mol
InChI Key: BQFVBCWUPWUXJD-HZHRSRAPSA-N
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Description

4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is a complex organic compound that features a thiazolidinone core, a benzyl group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate typically involves the condensation of a thiazolidinone derivative with a benzylidene compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by esterification with 4-fluorobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5E)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The benzyl and fluorobenzoate groups may enhance binding affinity and specificity, leading to more effective inhibition of target pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5E)-3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoate ester enhances its potential as a pharmacologically active compound, distinguishing it from other thiazolidinone derivatives.

Properties

Molecular Formula

C26H20FNO4S2

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 4-fluorobenzoate

InChI

InChI=1S/C26H20FNO4S2/c1-2-31-22-14-18(8-13-21(22)32-25(30)19-9-11-20(27)12-10-19)15-23-24(29)28(26(33)34-23)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/b23-15+

InChI Key

BQFVBCWUPWUXJD-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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